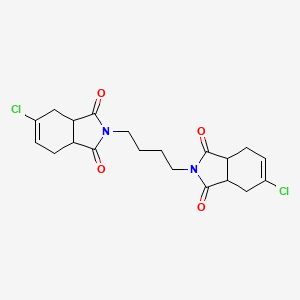![molecular formula C19H28ClN3O4 B4052564 9-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one hydrochloride](/img/structure/B4052564.png)
9-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one hydrochloride
Vue d'ensemble
Description
9-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one hydrochloride is a useful research compound. Its molecular formula is C19H28ClN3O4 and its molecular weight is 397.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.1768341 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Synthesis and Material Science
- Research involving unprotected aminoalcohols, such as diethanolamine, in N-heterocyclic carbene-organocatalyzed ring-opening polymerization highlights the potential of similar compounds for synthesizing telechelic polymers and block copolymers. This process allows for the creation of polymers with specific end-group functionalities, which could be useful in material science for developing new materials with tailored properties (Bakkali-Hassani et al., 2018).
Chemical Synthesis and Catalysis
- The development of new chemical syntheses, such as the asymmetric synthesis of 3-amino β-lactams, demonstrates the utility of compounds with similar structures in catalyzing specific chemical reactions. These findings are crucial for the pharmaceutical industry, where such compounds could be used to manufacture drugs with high purity and specificity (Palomo et al., 1997).
Antioxidant Properties
- The presence of tetrahydro-beta-carboline alkaloids in fruits and their activity as antioxidants and radical scavengers suggests that similar compounds could have beneficial effects when absorbed and accumulated in the body. This opens up research avenues into the dietary intake of such compounds and their potential health benefits, particularly in terms of oxidative stress and related diseases (Herraiz & Galisteo, 2003).
Bioactive Compound Synthesis
- The synthesis of N-phosphoryl amino acids using bis(9-fluorenylmethyl)phosphite highlights the versatility of similar compounds in creating bioactive molecules. Such research could pave the way for developing new pharmaceuticals and bioactive compounds with specific functions, including potential anticancer or antimicrobial activities (Wu & Berkman, 2005).
Molecular Structure and Crystallography
- Studies on the crystal structures of bis-ligand complexes of copper(II) with derivatives similar to the compound can provide insights into the molecular geometry, bonding, and electronic properties of such complexes. This information is crucial for the design of metal-organic frameworks (MOFs), catalysts, and other functional materials (Chumakov et al., 2007).
Propriétés
IUPAC Name |
9-[3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl]-2-methyl-3,4-dihydropyrido[3,4-b]indol-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4.ClH/c1-20-7-6-16-15-4-2-3-5-17(15)22(18(16)19(20)26)13-14(25)12-21(8-10-23)9-11-24;/h2-5,14,23-25H,6-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUBTAWZIQBAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)N(C3=CC=CC=C23)CC(CN(CCO)CCO)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-butan-2-ylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B4052491.png)
![4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-methoxybenzoate](/img/structure/B4052493.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol](/img/structure/B4052502.png)
![6-(3-chlorophenyl)-N-(2-methoxyethyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4052508.png)
![3-(1-methyl-2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4052514.png)
![5-ALLYL-3-[(4-NITROBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B4052516.png)
![2-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4052518.png)


![morpholino[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]methanone](/img/structure/B4052530.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-(4-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4052553.png)
![2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4052572.png)
![N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B4052581.png)
